molecular formula C14H18 B14361298 1-(3-Methylphenyl)cycloheptene CAS No. 93896-82-3

1-(3-Methylphenyl)cycloheptene

Cat. No.: B14361298
CAS No.: 93896-82-3
M. Wt: 186.29 g/mol
InChI Key: MSPDQLVFMLVLFG-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)cycloheptene is an organic compound belonging to the class of cycloalkenes It features a seven-membered ring structure with a methylphenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of organocerium reagents with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield aryl-substituted cycloalkenes . Another method includes the regioselective oxidative allylic C(sp3)-H arylation of unactivated terminal and internal olefins with heteroaryl boronic acids catalyzed by Cu2O .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)cycloheptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding cycloheptane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as bromine (Br2) for electrophilic aromatic substitution or sodium amide (NaNH2) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Cycloheptane derivatives.

    Substitution: Brominated or aminated derivatives.

Scientific Research Applications

1-(3-Methylphenyl)cycloheptene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylphenyl)cycloheptene is unique due to the presence of the methylphenyl group, which imparts specific electronic and steric effects, influencing its reactivity and potential applications. The compound’s ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance compared to other cycloalkenes.

Properties

CAS No.

93896-82-3

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1-(3-methylphenyl)cycloheptene

InChI

InChI=1S/C14H18/c1-12-7-6-10-14(11-12)13-8-4-2-3-5-9-13/h6-8,10-11H,2-5,9H2,1H3

InChI Key

MSPDQLVFMLVLFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CCCCCC2

Origin of Product

United States

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